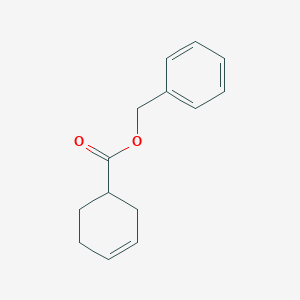

Benzyl Cyclohex-3-ene-1-carboxylate

描述

Significance within Ester Chemistry and Cyclohexene (B86901) Derivatives

Benzyl (B1604629) cyclohex-3-ene-1-carboxylate serves as a valuable model system for investigating the principles of ester chemistry. smolecule.com The presence of the benzyl ester provides a platform for studying esterification and hydrolysis reactions, including enzymatic resolutions which are crucial for producing enantiomerically pure compounds. smolecule.commetu.edu.tr For instance, research has utilized this compound and its methyl analog to study the enantioselectivity of enzymes like esterase BioH in hydrolyzing the racemic mixture, which is significant for the synthesis of chiral precursors for pharmaceuticals. smolecule.comtandfonline.com

The cyclohexene moiety is a key structural motif in organic synthesis. The double bond within the six-membered ring offers multiple sites for chemical reactions, such as halogenation and fluorofunctionalization. smolecule.comresearchgate.net The specific location of the double bond at the 3-position influences its reactivity, distinguishing it from other cyclohexene isomers. smolecule.com This reactivity makes it a useful intermediate in the synthesis of complex molecules, including nucleosides, through reactions like the Mitsunobu reaction. smolecule.com

Historical Context of Synthesis and Early Reactivity Investigations

The synthesis of benzyl cyclohex-3-ene-1-carboxylate is historically rooted in two fundamental and well-established reactions in organic chemistry: the Diels-Alder reaction and Fischer esterification. The Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928 and for which they received the Nobel Prize in Chemistry in 1950, provides a reliable method for forming the cyclohexene ring structure. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene with a substituted alkene (a dienophile). wikipedia.org In the context of this compound's precursor, 3-cyclohexene-1-carboxylic acid, the reaction would typically involve a diene like 1,3-butadiene (B125203) and a dienophile such as acrylic acid or its derivatives. rsc.org The use of Lewis acids like aluminum chloride was later found to catalyze such reactions, particularly with acrylic acid derivatives, as reported in the 1960s. acs.org

Following the formation of the cyclohexene carboxylic acid, the benzyl ester is typically formed through Fischer esterification. This classic method involves the acid-catalyzed reaction between the carboxylic acid and benzyl alcohol. smolecule.com

Early investigations into the reactivity of this compound have explored the chemical transformations of its cyclohexene ring. A notable example is its behavior in halofluorination reactions. A 2020 study investigated the reaction of this compound with N-bromosuccinimide (NBS) and Deoxo-Fluor®. researchgate.netbeilstein-journals.org This reaction resulted in a mixture of two isomeric bromofluorinated products, demonstrating the reactivity of the alkene double bond towards electrophilic addition. researchgate.netbeilstein-journals.org Although the separation of these isomers proved challenging, the study provided valuable insight into the compound's reactivity and the potential for creating fluorinated derivatives. researchgate.netbeilstein-journals.org

Table 2: Reactivity of this compound in Bromofluorination

| Reagents | Conditions | Products | Combined Yield |

|---|---|---|---|

| NBS, Deoxo-Fluor® | CH₂Cl₂, 0 °C to rt, 24 h | Mixture of two isomeric bromofluorinated products (≈12:10 ratio) | 66% |

Data from a 2020 study on halofluorination reactions. researchgate.netbeilstein-journals.org

Structure

3D Structure

属性

IUPAC Name |

benzyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQUKHBEDFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452170 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91503-67-2 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Cyclohex 3 Ene 1 Carboxylate and Its Derivatives

Direct Esterification Routes

The most straightforward approach to synthesizing benzyl (B1604629) cyclohex-3-ene-1-carboxylate involves the formation of an ester linkage between benzyl alcohol and a cyclohex-3-ene-1-carboxylic acid precursor.

Reaction of Benzyl Alcohol with Cyclohexene (B86901) Carboxylic Acid

The classical Fischer-Speier esterification is a primary method for the synthesis of benzyl cyclohex-3-ene-1-carboxylate. smolecule.com This equilibrium-controlled reaction involves the condensation of cyclohex-3-ene-1-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst. smolecule.commasterorganicchemistry.com The mechanism commences with the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. Subsequently, the hydroxyl group of benzyl alcohol performs a nucleophilic attack on the carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule to yield the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product, it is common to use an excess of one reactant, typically the alcohol, or to remove water as it is formed. masterorganicchemistry.com

Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). smolecule.commasterorganicchemistry.com The reaction is typically conducted under thermal conditions to achieve a reasonable reaction rate. smolecule.com

Catalytic Approaches to Ester Formation

To overcome some of the limitations of classical Fischer esterification, such as harsh conditions and equilibrium constraints, various advanced catalytic systems have been developed. These methods often offer milder reaction conditions, higher yields, and improved selectivity.

Heterogeneous Acid Catalysis: Solid acid catalysts, such as porous phenolsulphonic acid-formaldehyde resins (PAFR), have proven effective for the direct esterification of alcohols and carboxylic acids. researchgate.net These catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled. For instance, a PAFR catalyst has been used to afford various carboxylic acid esters in yields of up to 95% without the need to remove water from the reaction. researchgate.net In a model reaction, benzyl alcohol was esterified with acetic acid using a PAFR catalyst (0.7 mol%) at 50°C for 12 hours, resulting in a 94% isolated yield of benzyl acetate. researchgate.net

Bismuth-Catalyzed Esterification: Bismuth(III) triflate has been identified as a highly efficient catalyst for esterification, capable of achieving complete conversion under optimized conditions. smolecule.com A proposed mechanism involves the formation of a bismuth(III) carboxylate as the active catalytic intermediate. Quantitative yields have been reported with a catalyst loading of 1 mol% at a reaction temperature of 150°C for 6 hours. smolecule.com

Organocatalysis: Redox-neutral sulfoxide-based organocatalysts with a phenolic tether have been developed for direct esterification. These catalysts operate via an intramolecularly interrupted Pummerer-type intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol. rsc.org

The table below summarizes various catalytic approaches for esterification, including a model reaction of benzyl alcohol.

| Catalyst System | Reactants | Conditions | Yield |

| Porous Phenolsulphonic Acid-Formaldehyde Resin (PAFR) | Benzyl alcohol, Acetic acid | 50°C, 12 h | 94% |

| Bismuth(III) triflate (1 mol%) | General Carboxylic Acids & Alcohols | 150°C, 6 h | Quantitative |

| Sulfur(IV)-based Organocatalyst (10 mol%) | Carboxylic acid, Alcohol | Toluene, reflux, 30 h | Varies by substrate |

Cyclization Reactions for Cyclohexene Ring Formation

An alternative synthetic strategy involves constructing the cyclohexene ring itself, with the necessary functional groups in place or installed subsequently. The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings with high stereocontrol. libretexts.org

This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a substituted cyclohexene. libretexts.org To synthesize the precursor for this compound, which is cyclohex-3-ene-1-carboxylic acid, 1,3-butadiene (B125203) (the diene) is reacted with acrylic acid (the dienophile). google.com This reaction proceeds through a single-step, cyclic transition state where two new carbon-carbon bonds are formed simultaneously. libretexts.org

In a patented industrial process, the reaction between 1,3-butadiene and acrylic acid was carried out at 120°C for 2 hours, yielding cyclohex-3-ene-1-carboxylic acid in over 99% yield. google.com The resulting acid can then be esterified with benzyl alcohol using the methods described in section 2.1.

| Diene | Dienophile | Product | Conditions | Yield |

| 1,3-Butadiene | Acrylic Acid | Cyclohex-3-ene-1-carboxylic acid | 120°C, 2 h | >99% |

Functionalization of Alkenes Leading to the Compound

Another synthetic avenue involves starting with a pre-formed cyclohexene ring and introducing the required carboxylate functionality. This can be achieved through various C-H functionalization or alkene functionalization reactions.

While direct carboxylation of the cyclohexene C-H bond at the allylic position is challenging, modern synthetic methods offer potential routes. For instance, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds. princeton.edu These methods often use a combination of a transition metal catalyst (like nickel or copper) and a photocatalyst to activate C-H bonds under mild conditions, allowing for the introduction of various functional groups. princeton.edu

Another approach is the transannular C-H functionalization of cycloalkane carboxylic acids. Recent research has demonstrated the palladium-catalyzed γ-arylation of cycloalkane carboxylic acids, showcasing the possibility of selectively functionalizing specific C-H bonds within a cyclic system. nih.govresearchgate.net Although this specific example leads to arylation rather than direct carboxylation, it highlights the potential of directed C-H activation strategies that could be adapted for the synthesis of cyclohexene carboxylic acid derivatives.

Synthesis of Structural Analogues and Key Intermediates

The synthesis of structural analogues of this compound can provide access to compounds with different properties and applications. The Curtius rearrangement is a versatile reaction for converting carboxylic acids into amines, urethanes, or ureas, which are structural analogues of esters. nih.govwikipedia.org

Curtius Rearrangement from Cyclohex-3-ene Carboxylic Acid Precursors

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.org The starting material, cyclohex-3-ene-1-carbonyl azide, is typically prepared from cyclohex-3-ene-1-carboxylic acid. The carboxylic acid is first converted to an activated derivative, such as an acyl chloride or mixed anhydride, which then reacts with an azide salt (e.g., sodium azide) to form the acyl azide. organic-chemistry.org

Upon heating, the acyl azide rearranges to form cyclohex-3-enyl isocyanate. nih.gov This highly reactive isocyanate intermediate is generally not isolated but is trapped in situ with a nucleophile. nih.govwikipedia.org If benzyl alcohol is used as the trapping agent, it attacks the isocyanate to form benzyl N-(cyclohex-3-enyl)carbamate, a urethane (B1682113) that is a structural analogue of this compound. nih.gov This rearrangement proceeds with complete retention of the configuration of the migrating group. wikipedia.org

The general sequence is as follows:

Acyl Azide Formation: Cyclohex-3-ene-1-carboxylic acid is converted to its corresponding acyl azide. organic-chemistry.org

Rearrangement: The acyl azide undergoes thermal decomposition to yield cyclohex-3-enyl isocyanate and nitrogen gas. nih.gov

Nucleophilic Trapping: The isocyanate reacts with benzyl alcohol to form the final carbamate (B1207046) product. nih.gov

This methodology has been successfully applied in the synthesis of various bioactive molecules, where an isocyanate intermediate generated via Curtius rearrangement is trapped with an alcohol to furnish a carbamate. nih.govucd.ie

Nickel-Catalyzed Retro-Hydroamidocarbonylation

A significant advancement in the synthesis of olefins from readily available amides is the nickel-catalyzed retro-hydroamidocarbonylation. This transformation involves the cleavage of C-N and C-C bonds in aliphatic amides, leading to the formation of alkenes. The reaction is particularly useful for the late-stage olefination of complex molecules. unica.it A Nickel/N-heterocyclic carbene (NHC) catalytic system has proven effective for this decarbonylative elimination process. unica.itnih.gov

This method can be applied to a range of aliphatic amides to produce various internal and terminal olefins with good functional group compatibility. nih.gov For instance, cyclohexene derivatives bearing functionalities such as phenolic esters, N,N-dimethyl amides, and benzylic ethers can be synthesized in moderate to good yields without isomerization of the double bond. researchgate.net In some cases, increasing the catalyst loading can improve the yield of the desired olefin product. researchgate.net

Table 1: Nickel-Catalyzed Retro-Hydroamidocarbonylation of Aliphatic Amides to Cyclohexene Derivatives researchgate.net

| Starting Amide | Catalyst System | Yield (%) |

| Amide with phenolic ester group | Ni/NHC | 74 |

| Amide with N,N-dimethyl amide group | Ni/NHC | 65 |

| Amide with benzylic ether group | Ni/NHC | 72 |

| Amide with pentyl group | Ni/NHC | 55 |

| Amide with a single γ C–H bond | Ni/NHC (20 mol%) | 66 |

Preparation of Alkyl N-(1-Cyclohex-3-enyl)carbamates

The Curtius rearrangement offers a versatile method for the synthesis of carbamates from carboxylic acids. This reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, subsequently trapped by an alcohol to yield the carbamate. smolecule.comnih.govrsc.org Specifically, Benzyl N-(1-cyclohex-3-enyl)carbamate can be prepared in a one-pot synthesis from cyclohex-3-ene carboxylic acid. smolecule.com

The reaction is typically carried out using diphenylphosphoryl azide (DPPA) in the presence of a base, such as triethylamine, and the corresponding alcohol (e.g., benzyl alcohol). smolecule.comnih.gov This method is tolerant of various functional groups and provides good chemical yields. smolecule.comwikipedia.org The resulting carbamates, such as the benzyl derivative, are useful building blocks for further transformations, including iodination and epoxidation. smolecule.com

Table 2: Synthesis of Alkyl N-(1-Cyclohex-3-enyl)carbamates via Curtius Rearrangement smolecule.com

| Carboxylic Acid | Reagents | Alcohol | Product |

| Cyclohex-3-ene carboxylic acid | Diphenylphosphoryl azide, Triethylamine | Benzyl alcohol | Benzyl N-(1-cyclohex-3-enyl)carbamate |

| Cyclohex-3-ene carboxylic acid | Diphenylphosphoryl azide, Triethylamine | Ethanol (B145695) | Ethyl N-(1-cyclohex-3-enyl)carbamate |

| Cyclohex-3-ene carboxylic acid | Diphenylphosphoryl azide, Triethylamine | t-Butanol | t-Butyl N-(1-cyclohex-3-enyl)carbamate |

Synthesis of Cyclohex-3-ene Carboxaldehyde Derivatives

Cyclohex-3-ene carboxaldehyde derivatives are valuable intermediates in organic synthesis. One common route to these compounds is the Diels-Alder reaction between a diene and an α,β-unsaturated aldehyde. nih.gov For example, the reaction of 1,3-butadiene with acrolein yields 3-cyclohexene-1-carboxaldehyde. unica.it This reaction can be performed continuously at elevated temperature and pressure to achieve good yields. unica.it

Another approach involves the functionalization of pre-existing cyclohexene rings. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group onto a cyclohexene derivative. nih.gov Furthermore, oxidation of the corresponding primary alcohol can also yield the aldehyde.

Table 3: Selected Synthetic Routes to Cyclohex-3-ene Carboxaldehyde Derivatives

| Product | Reactants | Method | Reference |

| 3-Cyclohexene-1-carboxaldehyde | 1,3-Butadiene, Acrolein | Diels-Alder Reaction | unica.it |

| 2-Chloro-1,3-cyclohexadienal derivative | Carvone | Vilsmeier-Haack Reaction | nih.gov |

| 3-tert-Butyl-cyclohex-3-ene-1-carboxaldehyde | tert-Butylbutadiene, Acrolein | Diels-Alder Reaction | |

| 2,4-dimethyl-cyclohex-3-ene carboxaldehyde | 2,4-dimethyl-cyclohex-3-ene-1-methanol | Oxidation |

Routes to Methyl and Ethyl Cyclohex-3-ene-1-carboxylate

The synthesis of methyl and ethyl esters of cyclohex-3-ene-1-carboxylic acid can be accomplished through several standard methods. The Diels-Alder reaction between a conjugated diene and an appropriate acrylate (B77674) ester is a direct route. For instance, the reaction of 1,3-butadiene with methyl acrylate or ethyl acrylate will yield the corresponding methyl or ethyl cyclohex-3-ene-1-carboxylate. chegg.comchegg.comslideshare.net

Alternatively, Fischer esterification of cyclohex-3-ene-1-carboxylic acid with methanol (B129727) or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) is a widely used and effective method. smolecule.com This equilibrium-driven reaction is typically performed under reflux conditions. smolecule.com

Table 4: Synthesis of Methyl and Ethyl Cyclohex-3-ene-1-carboxylate

| Product | Reactant 1 | Reactant 2 | Method | Reference |

| Methyl cyclohex-3-ene-1-carboxylate | 1,3-Butadiene | Methyl acrylate | Diels-Alder Reaction | chegg.comchegg.com |

| Ethyl cyclohex-3-ene-1-carboxylate | 1,3-Butadiene | Ethyl acrylate | Diels-Alder Reaction | |

| Methyl cyclohex-3-ene-1-carboxylate | Cyclohex-3-ene-1-carboxylic acid | Methanol | Fischer Esterification | smolecule.com |

| Ethyl cyclohex-3-ene-1-carboxylate | Cyclohex-3-ene-1-carboxylic acid | Ethanol | Fischer Esterification | |

| This compound | Cyclohex-3-ene-1-carboxylic acid | Benzyl alcohol | Fischer Esterification | smolecule.com |

Approaches to Bicyclic Lactone Derivatives from Cyclohex-3-ene-1-carboxamides

Recent studies have demonstrated the synthesis of novel bicyclic lactone derivatives from N-substituted cyclohex-3-ene-1-carboxamides. acs.org The synthesis commences with the reduction of a bicyclic imide, such as 2-methyl- or 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govacs.org This reduction yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives. acs.org

Subsequent bromination or epoxidation of these carboxamides leads to interesting rearrangement products, specifically substituted bicyclic lactones. acs.org For example, bromination of 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide with bromine in dichloromethane (B109758) can yield 5-bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one in high yield. acs.org Similarly, epoxidation with m-chloroperoxybenzoic acid (m-CPBA) can also lead to bicyclic lactone structures. acs.org

Table 5: Synthesis of Bicyclic Lactones from Cyclohex-3-ene-1-carboxamide (B1296590) Derivatives acs.org

| Starting Material | Reagent | Product | Yield (%) |

| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Bromine (Br₂) | 5-Bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one | 95 |

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | m-Chloroperoxybenzoic acid (m-CPBA) | Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one | 96 |

Synthesis of Azanorbornane Derivatives from N-Acylated Cyclohex-3-en-1-amines

Azanorbornane derivatives, which are of interest for their biological activities, can be synthesized from N-acylated cyclohex-3-en-1-amines. The synthesis typically begins with cyclohex-3-enecarboxylic acid, which is converted to the corresponding N-acylated cyclohex-3-en-1-amine via a Curtius rearrangement. nih.govchegg.com The acyl group can be, for example, a Boc-carbamate.

The subsequent steps involve stereoselective bromination of the cyclohexene ring to introduce two bromine atoms. This is followed by a base-mediated intramolecular cyclization, which results in the formation of the 7-azabicyclo[2.2.1]heptane (azanorbornane) skeleton. The choice of protecting group on the nitrogen and the reaction conditions for bromination and cyclization are crucial for the stereochemical outcome of the final product.

Table 6: General Steps for the Synthesis of Azanorbornane Derivatives

| Step | Starting Material | Key Reagents/Reaction | Intermediate/Product |

| 1 | Cyclohex-3-enecarboxylic acid | Curtius Rearrangement (e.g., with DPPA, t-BuOH) | N-Boc-cyclohex-3-en-1-amine |

| 2 | N-Boc-cyclohex-3-en-1-amine | Brominating agent (e.g., Br₂) | N-Boc-dibromocyclohexan-1-amine |

| 3 | N-Boc-dibromocyclohexan-1-amine | Base (e.g., NaH) | Boc-protected azanorbornane derivative |

Reactivity and Reaction Mechanisms of Benzyl Cyclohex 3 Ene 1 Carboxylate

Electrophilic Additions to the Cyclohexene (B86901) Moiety

The electron-rich double bond in the cyclohexene ring of Benzyl (B1604629) Cyclohex-3-ene-1-carboxylate is susceptible to attack by electrophiles. This reactivity allows for a variety of addition reactions, leading to the formation of saturated and functionalized cyclohexane (B81311) derivatives.

Halogenation Reactions (e.g., Bromination, Iodination)

The carbon-carbon double bond of the cyclohexene ring readily undergoes halogenation. The reaction mechanism involves the electrophilic attack of the halogen (e.g., bromine or iodine) on the double bond, which proceeds through a cyclic halonium ion intermediate. This intermediate is then opened by a nucleophile.

In halofunctionalization reactions, such as bromofluorination, Benzyl Cyclohex-3-ene-1-carboxylate is treated with a bromine source like N-Bromosuccinimide (NBS) in the presence of a fluoride (B91410) source. The reaction of this compound with NBS and a fluorinating agent has been shown to yield a mixture of two isomeric bromofluorinated products. Similarly, iodination can be achieved using reagents like N-Iodosuccinimide (NIS). These reactions highlight the ability to introduce two different functional groups across the double bond.

A recent study explored the bromofluorination of this compound, providing insight into its reactivity.

| Reactants | Reagents | Products | Yield |

| This compound | 1 equiv. NBS, 2 equiv. Deoxo-Fluor® | Mixture of two inseparable bromofluorinated isomers | 66% (combined) |

This reaction demonstrates a practical method for the synthesis of halogenated derivatives, where the cyclohexene double bond is consumed to form a more complex, saturated ring system. The formation of a mixture of isomers is a common outcome in such reactions due to the stereochemical possibilities arising from the attack on the cyclic intermediate.

Fluorofunctionalization Reactions with Deoxo-Fluor Reagents

Fluorofunctionalization has emerged as a significant method for synthesizing novel fluorinated building blocks. For this compound, this transformation can be achieved using a combination of a halogen source and a fluorinating agent like Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).

The mechanism for this halofluorination involves the electrophilic activation of the alkene by a halonium ion (e.g., Br⁺ from NBS). This forms a cyclic halonium intermediate, which is then subjected to a nucleophilic attack by the fluoride ion generated from the Deoxo-Fluor® reagent. This process results in the anti-addition of the halogen and fluorine atoms across the double bond.

Research into the halofluorination of various cyclic olefins has included this compound. The study found that its reaction with N-bromosuccinimide and Deoxo-Fluor® in dichloromethane (B109758) at temperatures from 0 °C to room temperature resulted in a 66% combined yield of a mixture of two bromofluorinated constitutional isomers, which proved difficult to separate.

Epoxidation Reactions

The conversion of the alkene in the cyclohexene ring to an epoxide offers a pathway to a variety of functionalized derivatives. Epoxidation is a stereospecific reaction, typically involving the syn-addition of an oxygen atom to the double bond. masterorganicchemistry.com Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com

The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene, forming the three-membered epoxide ring. masterorganicchemistry.com For this compound, this reaction would yield Benzyl 3,4-epoxycyclohexane-1-carboxylate. Studies on similar cyclohexene carboxamide derivatives have shown that epoxidation with m-CPBA is an effective method for producing the corresponding bicyclic products. nih.gov The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature. nih.govresearchgate.net

| Substrate Type | Reagent | Product | Key Features |

| Cyclohexene Derivatives | m-CPBA | Epoxidized Cyclohexane | Syn-addition of oxygen masterorganicchemistry.com |

| Cyclohex-3-ene-1-carboxamides | m-CPBA | Bicyclic Lactones | Rearrangement products observed nih.gov |

The resulting epoxide is a valuable synthetic intermediate, as the strained ring can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry. wpmucdn.com

Ester Group Transformations

The benzyl ester functionality of this compound can also undergo various transformations, allowing for modification of the compound's properties or its conversion into other key chemical entities.

Esterification Reactions for Property Modification

While the title compound is itself a product of esterification, the ester group can be modified through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. This process exchanges the benzyl group for a new alkyl or aryl group, thereby altering the physical and chemical properties of the molecule.

For example, a catalytic amount of a tetranuclear zinc cluster can promote the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org This allows for the synthesis of a library of different cyclohex-3-ene-1-carboxylate esters, which can be useful for structure-activity relationship studies in materials science or medicinal chemistry.

Oxidation to Carboxylic Acid Derivatives

A fundamental transformation of the ester group is its hydrolysis to the parent carboxylic acid, Cyclohex-3-ene-1-carboxylic acid. sigmaaldrich.comnih.govnist.gov This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Additionally, benzyl esters can be chemoselectively cleaved under neutral conditions. Treatment with nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol (B129727), can cleave the benzyl ester to afford the carboxylic acid in high yield, leaving other ester types unaffected. organic-chemistry.org This method is particularly useful when other sensitive functional groups are present in the molecule.

Reduction to Corresponding Alcohols

The ester functionality in this compound can be reduced to the corresponding primary alcohol, (cyclohex-3-en-1-yl)methanol, and benzyl alcohol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful reducing agents.

Commonly employed reagents for the reduction of esters to alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃-THF). libretexts.org The reaction with LiAlH₄ typically proceeds via a nucleophilic acyl substitution, followed by a nucleophilic addition, to yield the primary alcohol after an aqueous workup. libretexts.org The mechanism involves the delivery of hydride ions to the electrophilic carbonyl carbon of the ester. Initially, a tetrahedral intermediate is formed, which then collapses to release the benzyloxide leaving group and form an aldehyde intermediate. This aldehyde is immediately reduced further by another equivalent of the hydride reagent to the corresponding primary alcohol. libretexts.org

The use of a borane-tetrahydrofuran complex offers a milder and often more selective method for the reduction of carboxylic acid derivatives. libretexts.org The reduction of carboxylic acids with BH₃-THF is known to be faster than that of other carbonyl functional groups, allowing for selective transformations. libretexts.org While the direct reduction of esters like this compound is feasible, the related reduction of the parent cyclohex-3-ene-1-carboxylic acid to (cyclohex-3-en-1-yl)methanol is a well-established procedure. organic-chemistry.org

In some cases, catalytic methods employing hydrosilylation have been developed for the reduction of carboxylic acids to alcohols under milder conditions, using catalysts based on earth-abundant metals like manganese. nih.gov For benzylic alcohols specifically, reduction to the corresponding alkanes can be achieved using hydriodic acid in a biphasic system, a method that has been refined from the classical Kiliani protocol. nih.govresearchgate.net This latter reaction, however, goes beyond simple reduction to the alcohol and results in complete deoxygenation.

Table 1: Reagents for the Reduction of Esters and Carboxylic Acids

| Reagent | Substrate | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester | Primary Alcohol | Powerful, non-selective reducing agent. libretexts.org |

| Borane-THF (BH₃-THF) | Carboxylic Acid/Ester | Primary Alcohol | Milder, more selective than LiAlH₄. libretexts.orgorganic-chemistry.org |

| Manganese(I) Catalysts | Carboxylic Acid | Primary Alcohol | Catalytic hydrosilylation. nih.gov |

Nucleophilic Substitution at the Ester Group

The ester group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. youtube.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group, in this case, the benzyloxide anion, results in a new carbonyl compound. smolecule.com

The reactivity of the ester towards nucleophilic attack is influenced by both the nucleophile and the stability of the leaving group. The benzyl group, upon cleavage, forms a stable benzyl alkoxide, making it a reasonably good leaving group. smolecule.com This allows for a variety of transformations, such as hydrolysis, transesterification, and amidation.

For instance, hydrolysis of this compound, typically carried out under acidic or basic conditions, would yield cyclohex-3-ene-1-carboxylic acid and benzyl alcohol. Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, would result in a different ester. Amidation, the reaction with an amine, would produce the corresponding amide, N-substituted-cyclohex-3-ene-1-carboxamide. The direct conversion of carboxylic acids to amides can be challenging due to the basic nature of amines, which tend to deprotonate the carboxylic acid. To overcome this, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid. libretexts.org

The benzyl ester functionality is also valued as a protecting group in organic synthesis because of its stability under various conditions and its susceptibility to mild cleavage via hydrogenolysis. smolecule.com This allows for the selective deprotection of the carboxyl group without affecting other sensitive functional groups in the molecule. smolecule.com

Pericyclic Reactions

Diels-Alder Cycloaddition Reactions and Related Intramolecular Processes

The cyclohexene moiety of this compound can participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orglibretexts.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org In the case of this compound, the ester group is electron-withdrawing, thus activating the double bond for cycloaddition.

Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, are particularly useful for the synthesis of complex polycyclic systems. wikipedia.orgresearchgate.net These reactions often proceed with high stereoselectivity. wikipedia.org The tether connecting the diene and dienophile influences the geometry of the transition state and, consequently, the stereochemical outcome of the product. wikipedia.orgacs.org Lewis acid catalysis can be employed to accelerate IMDA reactions and enhance their stereoselectivity. acs.orgnih.gov

For example, the synthesis of various natural products has been achieved using IMDA reactions as a key step. wikipedia.org While specific Diels-Alder reactions involving this compound itself are not extensively detailed in the provided search results, the general principles apply. The cyclohexene ring acts as the dienophile, reacting with a suitable diene to form a bicyclic adduct. The stereochemistry of the resulting product is governed by the well-established rules of the Diels-Alder reaction, including the endo rule for cyclic dienophiles. libretexts.org

Table 2: Key Features of Diels-Alder Reactions

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Components | Conjugated Diene and a Dienophile |

| Product | Substituted Cyclohexene |

| Mechanism | Concerted, Pericyclic |

| Stereospecificity | The stereochemistry of the reactants is retained in the product. |

| Endo Rule | In reactions with cyclic dienophiles, the endo product is often favored. |

Retro-Diels-Alder Reactions in Strained Cyclohexatriene Systems

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction, a [4+2] cycloelimination that results in the formation of a diene and a dienophile from a cyclohexene derivative. wikipedia.org This reaction is typically favored at high temperatures and is synthetically useful when there is a driving force, such as the formation of a stable aromatic system or the release of a gaseous molecule like nitrogen or carbon dioxide. wikipedia.orgmasterorganicchemistry.com

In the context of strained systems, such as those that might be derived from this compound through further transformations, the rDA reaction can be a key step. For instance, the hexadehydro-Diels-Alder (HDDA) reaction involves the thermal cyclization of a tethered alkyne and a 1,3-diyne to generate a benzyne (B1209423) intermediate, which can then be trapped. nih.gov This process can be viewed as a sequence involving a highly strained cyclohexatriene-like intermediate that undergoes a retro-Diels-Alder type fragmentation. nih.gov

While direct examples involving this compound are not provided, the principles of rDA are relevant to its potential derivatives. If the cyclohexene ring were part of a more complex, strained bicyclic or polycyclic system, thermal or catalytic conditions could induce a retro-Diels-Alder reaction, leading to the fragmentation of the molecule into simpler components. The favorability of such a reaction would depend on the stability of the resulting diene and dienophile. wikipedia.org

1,3-Dipolar Cycloaddition Reactions in Related Systems

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The cyclohexene double bond in this compound can act as a dipolarophile.

The reaction is a concerted, pericyclic process, classified as a [4π + 2π] cycloaddition. organic-chemistry.org A variety of 1,3-dipoles can be employed, including nitrile oxides, azomethine ylides, and diazoalkanes. wikipedia.orgucl.ac.uk The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, often explained by frontier molecular orbital (FMO) theory. organic-chemistry.orgresearchgate.net

For example, the reaction of an alkene with a nitrile oxide yields an isoxazoline, while reaction with an azomethine ylide produces a pyrrolidine (B122466) derivative. wikipedia.orgucl.ac.uk These reactions can be highly stereospecific, with the stereochemistry of the dipolarophile being retained in the product. The use of aqueous media has been explored for 1,3-dipolar cycloadditions, sometimes leading to enhanced reaction rates and selectivities due to hydrophobic effects. ucl.ac.uk While specific examples with this compound are not detailed, its alkene functionality makes it a suitable substrate for such cycloadditions, providing a route to various five-membered heterocyclic structures fused to the cyclohexane ring.

Rearrangement Processes and Pathways

Derivatives of this compound can undergo various rearrangement reactions, often leading to structurally interesting and synthetically useful molecules. For instance, the Curtius rearrangement of the corresponding cyclohex-3-ene carboxylic acid provides a route to N-substituted (cyclohex-3-enyl)carbamates. researchgate.net This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be trapped with an alcohol, such as benzyl alcohol, to yield the corresponding carbamate (B1207046). researchgate.net

In a different context, epoxidation of cyclohex-3-ene-1-carboxamide (B1296590) derivatives, followed by treatment with acid, can lead to the formation of bicyclic lactones through a series of rearrangement steps. acs.org This process involves the initial formation of an epoxide, which is then opened by an intramolecular nucleophilic attack, often accompanied by skeletal rearrangements.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (Cyclohex-3-en-1-yl)methanol |

| 1,3-Butadiene (B125203) |

| 1,3-Cyclopentadiene |

| 2-Phenyl ethanol (B145695) |

| 3,6-Bis(trifluoromethyl)tetrazine |

| 3,6-Dimethyltetrazine |

| Acetic anhydride |

| Acetophenone |

| Acrylonitrile |

| Benzene (B151609) |

| Benzoquinone |

| Benzyl alcohol |

| Benzyl N-(1-cyclohex-3-enyl)carbamate |

| Butadiene |

| Carbon dioxide |

| Cyclohex-3-ene-1-carboxylic acid |

| Cyclohex-3-ene-1-carboxamide |

| Cyclohexadiene |

| Cyclohexene |

| Cyclopropene |

| Dicyclohexylcarbodiimide |

| Diethyl succinate |

| Diethyl tartrate |

| Diphenylacetylene |

| Ethylene |

| Ethyl propenoate |

| Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one |

| Lithium aluminum hydride |

| Maleic anhydride |

| Methyl (Z)-2-butenoate |

| Methyl propynoate |

| Phenylacetic acid |

| Propenal |

| Propenenitrile |

| Tetrazine |

| Thiophene |

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound. The strategic use of catalysts allows for controlled and efficient modifications of its structure.

DBU-Mediated Organic Transformations

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base widely employed in organic synthesis for its ability to promote a range of reactions under mild conditions. tandfonline.comresearchgate.net While specific literature detailing DBU-mediated transformations directly on this compound is sparse, the known reactivity of DBU allows for well-founded predictions about its potential applications. DBU is highly effective in promoting elimination, condensation, cyclization, and esterification reactions. researchgate.net

Given the structure of this compound, DBU could potentially be used in reactions involving the cyclohexene ring, particularly if a suitable leaving group is present. For instance, DBU could facilitate dehydrohalogenation reactions to introduce further unsaturation into the ring system. It also acts as a catalyst for amidation reactions of esters, suggesting a pathway to convert this compound into corresponding amides by reacting it with amines. tandfonline.com In one-pot syntheses, DBU has been shown to be effective in mediating rearrangements, such as the Dimroth-type rearrangement, following an initial reaction step. nih.gov

| Reaction Type | General Role of DBU | Potential Application to this compound Derivatives |

|---|---|---|

| Elimination | Acts as a strong, non-nucleophilic base to remove a proton, facilitating the elimination of a leaving group. | Dehydrohalogenation of a halogenated derivative of the cyclohexene ring to form a cyclohexadiene. |

| Amidation | Catalyzes the reaction between an ester and an amine. tandfonline.com | Direct conversion of the benzyl ester to a primary, secondary, or tertiary amide. |

| Cyclization | Promotes intramolecular reactions to form ring structures. tandfonline.com | Could facilitate intramolecular cyclizations if additional functional groups are present on the molecule. |

| Condensation | Catalyzes aldol-type or Knoevenagel condensations. researchgate.net | Reaction at the alpha-carbon to the ester, should conditions allow for enolate formation. |

Palladium-Catalyzed Coupling Reactions in Related Organic Syntheses

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While direct coupling reactions using this compound as a substrate are not extensively documented, the synthesis of related structures heavily relies on these powerful methods. For instance, the Suzuki-Miyaura coupling is a versatile reaction for creating C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.gov This reaction has been optimized for the synthesis of various cyclopropylthiophenes, demonstrating its utility in constructing substituted cyclic systems. nih.gov

Other relevant palladium-catalyzed reactions include:

Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide. The alkene within the cyclohexene ring of this compound could theoretically participate in such a reaction.

Kumada Coupling: This involves the reaction of a Grignard reagent with an organic halide. youtube.com

Stille Coupling: This reaction couples an organotin compound with an organic halide. youtube.com

These reactions are typically employed to construct the core structure of molecules that may later be converted to a form like this compound, or to functionalize such a molecule. For example, a palladium-catalyzed process could be used to couple a boronic acid with a suitable benzyl halide to form a precursor, or to functionalize a halogenated version of the cyclohexene ring.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Relevance to Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic Halide/Triflate | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with a ligand. | Highly useful for synthesizing substituted aryl or vinyl cyclohexene derivatives. nih.gov |

| Heck Coupling | Alkene + Organic Halide/Triflate | Pd(OAc)₂ with a phosphine (B1218219) ligand. | Potential for direct functionalization of the C=C bond in the cyclohexene ring. researchgate.net |

| Stille Coupling | Organotin compound + Organic Halide/Triflate | Pd(PPh₃)₄ | Versatile C-C bond formation, though toxicity of tin reagents is a concern. youtube.com |

| Kumada Coupling | Grignard Reagent + Organic Halide/Triflate | Pd or Ni complexes with phosphine ligands. | Powerful for C-C bond formation but sensitive to functional groups. youtube.com |

Stereo- and Regioselectivity in Reactions

The concepts of stereoselectivity (preference for the formation of one stereoisomer over another) and regioselectivity (preference for bond formation at one position over another) are critical in understanding the reactivity of this compound. mdpi.com The molecule's structure, which includes a chiral center at the C1 position of the cyclohexane ring (the carbon bearing the carboxylate group) and an unsymmetrical double bond, dictates the outcome of many of its reactions.

Regioselectivity: The position of the double bond between C3 and C4 of the cyclohexene ring governs the regioselectivity of addition reactions.

Electrophilic Additions: Reactions such as halogenation or hydrohalogenation will proceed via the formation of a carbocation intermediate. The stability of this intermediate will direct the final position of the nucleophile. For example, in iodination reactions, the iodine atom will add to one carbon of the double bond, and the subsequent nucleophilic attack will occur at the other, with the regiochemistry being influenced by electronic and steric factors. researchgate.net

Cycloadditions: In Diels-Alder reactions where a substituted cyclohexene is formed, the orientation of the reactants determines the regiochemical outcome (e.g., ortho vs. meta products). Research on polymer-bound benzyl acrylate (B77674) reacting with dienes to form cyclohexenecarboxylates has shown that mixtures of regioisomers are often produced, similar to reactions in solution. cdnsciencepub.com

Stereoselectivity: The pre-existing chiral center at C1 can influence the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as diastereoselectivity.

Reactions at the Double Bond: Epoxidation or dihydroxylation of the C3-C4 double bond can be influenced by the steric bulk of the benzyl carboxylate group. The reagent may preferentially attack from the face of the ring opposite to this group, leading to the formation of one diastereomer in excess. The cyclohexene ring system itself presents opportunities for such stereoselective transformations. smolecule.com

Enzymatic Reactions: Enzymes exhibit high levels of both regioselectivity and stereoselectivity. mdpi.com In analytical chemistry, this compound has been used as a substrate to study the enantioselectivity of enzymes like esterases, which can preferentially hydrolyze one enantiomer from a racemic mixture. smolecule.com

| Reaction Type | Reactive Site | Selectivity Type | Controlling Factors and Expected Outcome |

|---|---|---|---|

| Epoxidation (e.g., with m-CPBA) | C3=C4 double bond | Diastereoselectivity | The existing stereocenter at C1 directs the epoxidation to the less sterically hindered face of the ring, favoring one diastereomeric epoxide. |

| Diels-Alder Reaction (as dienophile) | C3=C4 double bond | Regio- and Stereoselectivity | The approach of the diene is governed by electronic and steric interactions, leading to specific regioisomers (ortho, meta) and stereoisomers (endo, exo). cdnsciencepub.com |

| Enzymatic Hydrolysis | Ester carbonyl | Enantioselectivity | An appropriate enzyme (e.g., lipase, esterase) can selectively hydrolyze one enantiomer of the racemic ester, enabling kinetic resolution. smolecule.com |

| Halogenation (e.g., with NBS) | Allylic position or C3=C4 double bond | Regioselectivity | Reaction conditions determine the site of halogenation (allylic vs. addition to the double bond). researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of benzyl (B1604629) cyclohex-3-ene-1-carboxylate, offering detailed insights into the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectra provide specific chemical shift values and coupling patterns characteristic of the distinct proton environments in the molecule. The aromatic protons of the benzyl group typically appear in the downfield region, while the protons of the cyclohexene (B86901) ring are observed at higher field strengths.

Aromatic Protons: The protons on the phenyl ring of the benzyl group typically resonate in the range of δ 7.3-7.4 ppm.

Benzylic Protons: The two protons of the methylene (B1212753) group (-CH₂-) attached to the ester oxygen are observed as a singlet at approximately δ 5.1-5.3 ppm.

Cyclohexene Protons: The protons on the cyclohexene ring exhibit complex splitting patterns due to their various connectivities and stereochemical relationships. The olefinic protons (=C-H) are expected in the range of δ 5.6-5.8 ppm. The allylic and aliphatic protons of the cyclohexene ring resonate at higher fields.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl Carbon (C=O) | 165-175 |

| Aromatic Carbons (C₆H₅) | 125-140 |

| Olefinic Carbons (C=C) | 120-140 |

| Benzylic Carbon (-CH₂-) | 65-70 |

| Aliphatic Carbons (Cyclohexene) | 20-45 |

Data derived from typical chemical shift ranges for similar functional groups. oregonstate.edu

2D-NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively. COSY spectra would reveal the coupling relationships between protons on the cyclohexene ring, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the structural assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in benzyl cyclohex-3-ene-1-carboxylate. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. pressbooks.pub

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1735–1765 | Stretching |

| C-O (Ester) | 1000–1300 | Stretching |

| C=C (Alkene) | ~1650 | Stretching |

| =C-H (Alkene) | 3020–3100 | Stretching |

| C-H (Aromatic) | 3000–3100 | Stretching |

| C-H (Aliphatic) | 2850–2960 | Stretching |

Data derived from established IR correlation tables. smolecule.comlibretexts.org

The strong absorption band in the region of 1735–1765 cm⁻¹ is a definitive indicator of the ester carbonyl group. smolecule.com The presence of both sp² and sp³ C-H stretching vibrations further confirms the coexistence of the aromatic/alkenic and aliphatic moieties within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the benzene (B151609) ring of the benzyl group. This aromatic system gives rise to characteristic absorption bands in the UV region. The π → π* transitions of the benzene ring are typically observed around 204 nm and 255 nm. The presence of the ester group may cause a slight shift in these absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, with a molecular formula of C₁₄H₁₆O₂ and a molecular weight of approximately 216.28 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 216. nih.govsmolecule.com

Key fragmentation pathways would likely involve:

Loss of the benzyl group: Cleavage of the O-CH₂ bond would result in a fragment corresponding to the cyclohex-3-enecarboxylate ion.

Formation of the tropylium (B1234903) ion: A characteristic peak at m/z 91 is expected, corresponding to the stable tropylium cation (C₇H₇⁺), formed from the benzyl moiety. smolecule.com

Retro-Diels-Alder reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the fragmentation of the ring system. thieme-connect.de

These fragmentation patterns provide valuable corroborating evidence for the proposed structure. libretexts.org

Computational Chemistry and Theoretical Investigations of Benzyl Cyclohex 3 Ene 1 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For Benzyl (B1604629) Cyclohex-3-ene-1-carboxylate, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Conformational analysis of similar structures, such as those containing benzyl and quinoline (B57606) moieties, has shown that the orientation of these groups significantly impacts the molecular properties. nih.gov In Benzyl Cyclohex-3-ene-1-carboxylate, the interplay of steric and electronic effects governs the preferred conformation.

Prediction of Vibrational Frequencies

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each peak in the experimental spectrum can be attributed to a specific molecular motion, such as C-H stretching, C=C stretching of the cyclohexene (B86901) ring, and carbonyl (C=O) stretching of the ester group. nih.govresearchgate.net

These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. nih.gov The predicted frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. A detailed assignment of the vibrational modes provides a deeper understanding of the molecule's structural dynamics. nih.gov

Electronic Properties (e.g., Mulliken Charge Distribution, Frontier Molecular Orbitals)

The electronic properties of this compound are central to understanding its reactivity. DFT calculations provide several key descriptors of these properties.

Mulliken Charge Distribution: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the partial positive and negative charges on each atom. aun.edu.eg For this compound, the Mulliken charges can highlight the electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. The oxygen atoms of the carboxylate group are expected to carry significant negative charge, while the carbonyl carbon will be electrophilic.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons. aun.edu.eg For this compound, the HOMO is likely to be located on the electron-rich regions, such as the phenyl ring or the C=C double bond of the cyclohexene moiety, while the LUMO will be associated with the electron-deficient parts, like the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Activation Energy Calculations for Reaction Pathways

DFT can be used to model the potential energy surface of a chemical reaction, allowing for the calculation of activation energies. libretexts.org This is the minimum energy required for a reaction to occur. For reactions involving this compound, such as its synthesis via esterification or its participation in cycloaddition reactions, calculating the activation energy helps to understand the reaction kinetics and feasibility of different pathways. libretexts.orgsmolecule.com By identifying the transition state structure, the highest energy point along the reaction coordinate, the activation barrier can be determined. libretexts.org

Molecular Electron Density Theory (MEDT) in Reactivity Studies

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, asserting that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. mdpi.comnih.govresearchgate.net This theory analyzes the changes in electron density along a reaction pathway to understand experimental outcomes. mdpi.com

For a molecule like this compound, MEDT can be applied to study its reactivity in various organic transformations. The analysis of conceptual DFT reactivity indices, which are derived from the electron density, can predict the chemo- and regioselectivity of reactions. uv.esresearchgate.net For instance, in a cycloaddition reaction involving the cyclohexene double bond, MEDT can elucidate the mechanism by tracking the flow of electron density between the interacting molecules. researchgate.net

Theoretical Studies on Strained Ring Systems and Reactivity

The cyclohexene ring in this compound possesses a degree of ring strain due to the presence of the sp2-hybridized carbon atoms in the double bond. While not as strained as smaller rings like cyclobutene (B1205218) or cyclopropene, this strain can still influence its reactivity. Theoretical studies on strained ring systems have shown that the increased energy of the ground state can lead to lower activation barriers for reactions that relieve this strain. nih.gov

For this compound, the reactivity of the double bond in reactions like epoxidation, dihydroxylation, or cycloadditions can be understood in the context of its inherent strain. Computational studies can quantify this strain energy and correlate it with the observed reactivity. Furthermore, theoretical investigations into related strained systems, such as cyclic allenes, demonstrate how the confinement of functional groups within a ring structure induces unique, strain-driven reactivity. nih.gov

Applications of Benzyl Cyclohex 3 Ene 1 Carboxylate in Contemporary Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The chemical reactivity of benzyl (B1604629) cyclohex-3-ene-1-carboxylate makes it a valuable building block in organic synthesis. Its structure allows for various modifications, enabling the creation of more complex and functionally diverse molecules.

Precursor for Complex Organic Molecules

Benzyl cyclohex-3-ene-1-carboxylate serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. smolecule.com Its cyclohexene (B86901) ring and ester functionality can undergo numerous chemical reactions, including halogenation and fluorofunctionalization, to introduce new atoms and functional groups. smolecule.com For instance, treatment with reagents like N-bromosuccinimide or N-iodosuccinimide can lead to halogenated derivatives, while fluorinating agents can introduce fluorine atoms, potentially enhancing the biological activity of the resulting compounds. smolecule.com These transformations highlight the compound's utility as a foundational element for constructing intricate molecular architectures.

The presence of both an aromatic benzyl group and an aliphatic cyclohexene ring within the same molecule provides a unique platform for investigating the interplay of electronic and steric effects on chemical reactivity. This dual nature makes it a significant model system for understanding ester chemistry and the behavior of mixed aromatic-aliphatic systems.

Synthesis of Nucleosides via Key Reactions

In the realm of medicinal chemistry, this compound plays a role in the preparation of nucleosides. smolecule.com Nucleosides are fundamental components of nucleic acids and are pivotal in numerous biological processes. The synthesis of nucleoside analogues is a key strategy in the development of antiviral and anticancer drugs.

One of the key reactions utilizing this compound for this purpose is the Mitsunobu reaction. smolecule.com This reaction allows for the stereospecific conversion of alcohols to a variety of other functional groups, including the attachment of nucleobases to the cyclohexene scaffold, a critical step in forming nucleoside structures. The versatility of this compound allows for the synthesis of a series of different nucleosides, demonstrating its importance in creating diverse organic molecules with potential therapeutic applications. smolecule.com

Generation of Chiral Intermediates through Enzymatic Resolution

Chirality, or the "handedness" of molecules, is a critical aspect of pharmaceutical science, as different enantiomers of a drug can have vastly different biological activities. This compound and its derivatives are utilized in the generation of chiral intermediates through enzymatic resolution. smolecule.comscielo.br This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

For example, studies have explored the use of enzymes like esterases to hydrolyze racemic mixtures of related cyclohexene carboxylate esters. scielo.br This process can lead to the production of enantiomerically enriched products, which are valuable precursors for the synthesis of optically active pharmaceuticals. The efficiency and enantioselectivity of these enzymatic resolutions can be influenced by factors such as the choice of enzyme, solvent system, and reaction conditions. Research in this area has focused on identifying and optimizing biocatalysts for the efficient production of chiral 3-cyclohexene-1-carboxylic acid derivatives, which are important building blocks for various drugs. jiangnan.edu.cnresearchgate.net

Contributions to Material Science and Polymer Chemistry

The unique structural characteristics of this compound also lend themselves to applications in materials science and polymer chemistry, where the goal is to create new materials with specific and desirable properties.

Development of New Materials with Unique Structures

The distinct structure of this compound makes it a candidate for the design of new materials with unique properties. smolecule.com Its incorporation into larger molecular frameworks can influence the resulting material's physical and chemical characteristics. For instance, its presence could impact properties such as thermal stability, mechanical strength, and optical behavior.

While specific examples of materials solely based on this compound are not extensively detailed in the provided search results, the potential for its use in creating novel polymers and other materials is recognized. smolecule.com Its ability to undergo various chemical modifications allows for the tailoring of its structure to achieve desired material properties.

Integration into Polymeric Matrices for Specific Functionalities

A significant application of this compound in materials science is its incorporation into polymeric matrices to impart specific functionalities. smolecule.com This approach is particularly relevant in the development of materials for applications such as drug delivery systems.

By embedding the compound within a polymer, researchers can study its release profile and its interactions with the surrounding matrix and other materials. smolecule.com This can lead to the design of novel materials that can effectively encapsulate and release therapeutic agents in a controlled manner. The unique chemical properties of this compound can be leveraged to control the loading and release kinetics of drugs from the polymer matrix, highlighting its role in advancing material science for biomedical applications. smolecule.com

Model Compound in Environmental Chemistry Studies

This compound serves as a significant model compound in environmental chemistry, particularly in the development and evaluation of technologies for water purification. Its structure, which contains both aromatic and alicyclic moieties, makes it a suitable surrogate for certain classes of organic pollutants found in industrial wastewater. The use of such model compounds is crucial for systematically studying the efficacy and mechanisms of various treatment processes without the complexity and variability of actual industrial effluent.

Investigation of Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered highly efficient for treating persistent organic pollutants that are often difficult to degrade using conventional methods. mdpi.comresearchgate.net

Studies on Organic Contaminant Destruction in Saline Waters

The treatment of saline wastewater presents a unique set of challenges due to the presence of high concentrations of halides, such as chloride and bromide ions, which can interfere with conventional treatment processes. AOPs are being explored as a robust solution for decontaminating these complex water matrices.

This compound has been specifically employed as a model compound to compare the efficiency of different AOP treatments for the destruction of organic contaminants in saline environments. smolecule.com Research in this area has focused on comparing the efficacy of the UV/H₂O₂ system with the UV/S₂O₈²⁻ (persulfate) system. The persulfate-based AOP is of particular interest as it generates sulfate (B86663) radicals (SO₄•⁻), which may offer advantages over hydroxyl radicals in certain conditions, especially in the presence of halides.

The findings from these comparative studies provide critical insights into the reaction mechanisms and effectiveness of different AOPs in saline conditions, aiding in the development of more efficient and targeted water treatment technologies for industries that generate saline effluent. smolecule.com

Table of Experimental AOP Systems

| AOP System | Oxidant | Radical Species Generated | Application Studied |

| UV/H₂O₂ | Hydrogen Peroxide (H₂O₂) | Hydroxyl Radicals (•OH) | General water treatment, Saline water treatment |

| UV/S₂O₈²⁻ | Persulfate (S₂O₈²⁻) | Sulfate Radicals (SO₄•⁻) | Saline water treatment |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more sustainable and efficient synthetic routes. This could involve the use of biocatalysis for the esterification step or the development of more active and selective catalysts for the Diels-Alder reaction to improve yields and reduce waste. whiterose.ac.uk Applying green chemistry principles, such as using environmentally benign solvents or solvent-free conditions, will also be a key area of investigation. researchgate.net

Development of New Catalytic Systems for Transformations

The development of novel catalysts for the selective functionalization of the cyclohexene (B86901) double bond is an active area of research. This includes catalysts for asymmetric epoxidation or dihydroxylation, which would allow for the synthesis of enantiomerically pure derivatives of Benzyl (B1604629) cyclohex-3-ene-1-carboxylate. Such chiral building blocks are highly valuable in pharmaceutical synthesis.

Advanced Mechanistic Elucidation via Combined Experimental and Computational Approaches

A deeper understanding of the reactivity of Benzyl cyclohex-3-ene-1-carboxylate can be achieved by combining experimental studies with computational methods like Density Functional Theory (DFT). rsc.org Computational models can help predict the outcomes of reactions, elucidate transition state structures, and explain observed regioselectivity and stereoselectivity in its transformations. nih.gov

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The use of this compound as a bio-based building block is a promising avenue for future research. If cyclohex-3-ene-1-carboxylic acid can be derived from renewable feedstocks, it would enhance the green credentials of its derivatives. Research into using it in greener applications, such as in the development of biodegradable polymers or as a benign solvent, is also anticipated. ijrei.com

Design of Novel Architectures Utilizing the Cyclohexene Scaffold

The rigid yet modifiable cyclohexene ring makes it an attractive scaffold for the design of novel molecular architectures in medicinal chemistry and materials science. rsc.org By using the ester and the double bond as handles for further derivatization, complex three-dimensional structures with specific biological activities or material properties can be constructed. This could lead to the discovery of new drug candidates or advanced functional materials. nih.gov

常见问题

Q. What are the established synthetic routes for Benzyl Cyclohex-3-ene-1-carboxylate, and what are their key experimental parameters?

Methodological Answer: A common synthesis involves cyclocondensation reactions. For example, chalcones and ethyl acetoacetate can be refluxed in ethanol with a catalytic amount of 10% KOH for 2 hours, followed by recrystallization to yield cyclohexene carboxylate derivatives. Typical yields range from 58–78%, depending on substituent effects and reaction optimization . Key parameters include:

- Solvent : Ethanol (protic solvent enhances reaction rate).

- Catalyst : 10% KOH (base catalysis for enolate formation).

- Reaction Time : 2 hours under reflux.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Structural confirmation relies on:

- NMR : Distinct signals for the cyclohexene protons (δ ~5.5–6.0 ppm for olefinic protons) and benzyl ester carbonyl (δ ~170 ppm in NMR).

- IR : Stretching vibrations for ester carbonyl (~1740 cm) and C=C bonds (~1650 cm).

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., m/z 214.1 for [M]) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Methodological Answer: Statistical design of experiments (DoE) is critical. A factorial design can evaluate variables such as:

Q. What are the challenges in resolving enantiomers of this compound derivatives?

Methodological Answer: Enantioselective synthesis faces hurdles due to:

- Planar Chirality : The cyclohexene ring’s rigidity complicates asymmetric induction.

- Catalyst Compatibility : Chiral organocatalysts (e.g., proline derivatives) may exhibit low enantiomeric excess (ee) (<50%) in cycloadditions.

Recent approaches use chiral auxiliaries or enzymatic resolution, though scalability remains an issue. X-ray crystallography (SHELXL) is critical for absolute configuration determination .

Q. How do structural modifications impact the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Q. How should researchers address contradictory data in cyclohexene carboxylate reactivity studies?

Methodological Answer: Contradictions (e.g., conflicting kinetic data) can arise from:

- Solvent Polarity : Protic vs. aprotic solvents alter transition-state stabilization.

- Impurity Effects : Trace aldehydes (e.g., acrolein derivatives) may act as inhibitors.

Mitigation strategies:

Use HPLC or GC-MS to verify reagent purity .

Conduct control experiments with scavengers (e.g., 2,4-dinitrophenylhydrazine for aldehyde removal).

Replicate studies under inert atmospheres to exclude oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。